molecular formula C12H12Cl3N3O B13213948 2-chloro-N-{1-[(2-chlorophenyl)methyl]-1H-pyrazol-5-yl}acetamide hydrochloride

2-chloro-N-{1-[(2-chlorophenyl)methyl]-1H-pyrazol-5-yl}acetamide hydrochloride

Cat. No.: B13213948
M. Wt: 320.6 g/mol
InChI Key: FEYUOFWJWGLGGH-UHFFFAOYSA-N
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Description

2-chloro-N-{1-[(2-chlorophenyl)methyl]-1H-pyrazol-5-yl}acetamide hydrochloride is a synthetic organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-{1-[(2-chlorophenyl)methyl]-1H-pyrazol-5-yl}acetamide hydrochloride typically involves the reaction of 2-chlorobenzyl chloride with 1H-pyrazole-5-carboxamide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then treated with acetic anhydride and hydrochloric acid to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-{1-[(2-chlorophenyl)methyl]-1H-pyrazol-5-yl}acetamide hydrochloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction Reactions: Reduction can lead to the formation of amine derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions include substituted pyrazole derivatives, hydroxylated compounds, and amine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-chloro-N-{1-[(2-chlorophenyl)methyl]-1H-pyrazol-5-yl}acetamide hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-N-{1-[(2-chlorophenyl)methyl]-1H-pyrazol-5-yl}acetamide hydrochloride involves its interaction with specific molecular targets in biological systems. The compound is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular pathways and targets are still under investigation, but it is thought to involve modulation of signaling pathways related to inflammation and microbial growth.

Comparison with Similar Compounds

Similar Compounds

  • **2-chloro-N-{1-[(2-chlorophenyl)methyl]-1H-pyrazol-3-yl}acetamide
  • **2-chloro-N-{1-[(2-chlorophenyl)methyl]-1H-pyrazol-4-yl}acetamide
  • **2-chloro-N-{1-[(2-chlorophenyl)methyl]-1H-pyrazol-6-yl}acetamide

Uniqueness

2-chloro-N-{1-[(2-chlorophenyl)methyl]-1H-pyrazol-5-yl}acetamide hydrochloride is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C12H12Cl3N3O

Molecular Weight

320.6 g/mol

IUPAC Name

2-chloro-N-[2-[(2-chlorophenyl)methyl]pyrazol-3-yl]acetamide;hydrochloride

InChI

InChI=1S/C12H11Cl2N3O.ClH/c13-7-12(18)16-11-5-6-15-17(11)8-9-3-1-2-4-10(9)14;/h1-6H,7-8H2,(H,16,18);1H

InChI Key

FEYUOFWJWGLGGH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CN2C(=CC=N2)NC(=O)CCl)Cl.Cl

Origin of Product

United States

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